Benzyl 2-((4-amino-5-(4-fluorobenzamido)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)acetate
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Description
Benzyl 2-((4-amino-5-(4-fluorobenzamido)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)acetate is a useful research compound. Its molecular formula is C20H17FN4O4S and its molecular weight is 428.44. The purity is usually 95%.
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Scientific Research Applications
Anticancer Agent Development
- The compound AZD4877, which has a similar structure, was identified as a potent inhibitor of kinesin spindle protein (KSP), displaying significant biochemical potency and suitable pharmaceutical properties for clinical development in cancer treatment. It was found to arrest cells in mitosis, leading to the formation of a monopolar spindle phenotype, characteristic of KSP inhibition, and induction of cellular death (Theoclitou et al., 2011).
Antimicrobial Properties
- Fluorobenzamides containing thiazole and thiazolidine, synthesized via a similar process, showed promising antimicrobial activity. Specifically, certain derivatives exhibited significant Minimum Inhibitory Concentration (MIC) values against selected bacterial and fungal strains (Desai et al., 2013).
Synthesis of Novel Compounds
- New thiopyrimidine-glucuronide compounds with biological activities were synthesized, featuring the formation of a dihydropyrimidine skeleton. This demonstrates the potential of benzyl dihydropyrimidine derivatives in developing novel compounds with biological relevance (Wanare, 2022).
Drug Synthesis and Evaluation
- In another study, benzothiazole acylhydrazones, which are structurally similar, were synthesized and evaluated for their anticancer activity. These compounds were tested against various cancer cell lines, demonstrating their potential in anticancer drug development (Osmaniye et al., 2018).
Intermediate in Drug Development
- The synthesis of α-{[(5-fluoro-2,4-dioxo-3,4-dihydropyrimidin-1-2H-yl)acetyl]amino}benzylpropanoic acid, an intermediate in drug development, highlights the importance of such benzyl dihydropyrimidine derivatives in the pharmaceutical industry (Wang Wei-dong, 2008).
Properties
IUPAC Name |
benzyl 2-[[4-amino-5-[(4-fluorobenzoyl)amino]-6-oxo-1H-pyrimidin-2-yl]sulfanyl]acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17FN4O4S/c21-14-8-6-13(7-9-14)18(27)23-16-17(22)24-20(25-19(16)28)30-11-15(26)29-10-12-4-2-1-3-5-12/h1-9H,10-11H2,(H,23,27)(H3,22,24,25,28) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QROGQTDJIJQHHP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)CSC2=NC(=C(C(=O)N2)NC(=O)C3=CC=C(C=C3)F)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17FN4O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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